molecular formula C14H23N3O B1400317 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine CAS No. 1356963-13-7

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine

Cat. No.: B1400317
CAS No.: 1356963-13-7
M. Wt: 249.35 g/mol
InChI Key: ZBQZMPOLCXEVMD-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine is a chemical intermediate of significant interest in advanced pharmaceutical research and development. This compound features a piperidine scaffold substituted with amino and methoxyphenyl groups, a structural motif commonly investigated for its potential biological activity. Piperidine derivatives are extensively utilized in medicinal chemistry as core building blocks for a wide range of therapeutic agents . Research into structurally similar compounds has shown that molecules containing the piperidine core can exhibit diverse pharmacological properties, including potential antitumor and anticoagulant activities, making them valuable scaffolds in drug discovery programs . The presence of the 4-amino-3-methoxyphenyl moiety is a key functional group in various bioactive molecules and pharmaceutical intermediates . This specific substitution pattern suggests potential for this compound to be used in the synthesis of more complex molecules targeting critical disease pathways. As a versatile building block, its primary research applications lie in the exploration and creation of new chemical entities, particularly in the areas of oncology and central nervous system (CNS) disorders. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2)9-17(7-6-13(14)16)10-4-5-11(15)12(8-10)18-3/h4-5,8,13H,6-7,9,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQZMPOLCXEVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C2=CC(=C(C=C2)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methoxycarbonylation and Hydrogenation Route

A representative synthetic approach involves:

  • Step 1: N-Methoxycarbonylation
    3-amino-4-methylpyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -5 to 10 °C. Sodium hydride (1.0–2.0 equivalents) suspended in THF is added dropwise, followed by slow addition of methyl carbonate (1.0–2.0 equivalents). The mixture is stirred at 25–40 °C for 5–10 hours to form 4-picoline-3-ylcarbamic acid methyl ester.
    After reaction completion, water or saturated aqueous salt solution is added, organic solvent is removed under reduced pressure, and the residue is treated with sherwood oil to precipitate the product, which is filtered and dried.

  • Step 2: Catalytic Hydrogenation
    The carbamate ester is dissolved in acetic acid and subjected to hydrogenation using Rhodium on carbon (Rh/C) catalyst at 0.5–2.0 MPa. After completion, acetic acid is removed under reduced pressure. The residue is treated with ether or ether/ethanol mixture, stirred, filtered, and further reacted with bromobenzyl derivatives in the presence of acid-binding agents such as sodium carbonate or triethylamine to yield benzylated intermediates.

  • Step 3: Final Functionalization
    The intermediate undergoes acidic alcohol treatment, filtration, and washing to isolate the target compound or its precursors.

Reduction of Nitro Precursors

  • Starting from 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine , catalytic hydrogenation (e.g., hydrogen gas with Pd/C catalyst) reduces the nitro group to an amino group, yielding 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine.
  • This method is efficient for introducing the amino group on the aromatic ring while preserving piperidine substituents.

Selective Protection and Alkylation

  • Using 4-aminopiperidine as a starting material, the primary amine is selectively protected by benzophenone to differentiate it from the secondary amine.
  • The free secondary amine is deprotonated (e.g., with sodium hydride or n-butyllithium) and reacted with alkyl bromides such as 3-methoxypropyl bromide.
  • Acidic conditions remove the protecting group, yielding 1-(3-methoxypropyl)-4-piperidinamine derivatives.
  • This strategy allows for selective functionalization at the piperidine nitrogen, which can be adapted to install the required dimethyl substitutions and aromatic attachments.

Comparative Data Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Reaction Time Yield/Notes
N-methoxycarbonylation 3-amino-4-methylpyridine, NaH, methyl carbonate, THF -5 to 40 5–10 hours Formation of carbamate ester
Catalytic hydrogenation Rh/C catalyst, H2, acetic acid 0.5–2.0 MPa H2 pressure Several hours Reduction of carbamate to amine
Benzylation Bromobenzyl, Na2CO3 or triethylamine, aprotic solvent Room temperature 0.5–5 hours Introduction of benzyl group
Nitro reduction Pd/C, H2 Room temperature Few hours Conversion of nitro to amino
Protection with benzophenone 4-aminopiperidine, benzophenone, toluene reflux Reflux Several hours Selective primary amine protection
Alkylation Deprotonation with NaH or n-BuLi, alkyl bromide 0 to room temp 3–5 hours Installation of alkoxypropyl group
Deprotection 10% aqueous HCl Room temperature 0.5–1 hour Removal of benzophenone protecting group

Research Findings and Considerations

  • The N-methoxycarbonylation route provides a robust method for introducing carbamate protection, facilitating subsequent hydrogenation and functionalization steps with good control over regioselectivity.
  • Reduction of nitro precursors is a straightforward and high-yielding approach to obtain the amino-substituted aromatic ring without affecting other sensitive groups.
  • Selective protection strategies using benzophenone allow for differential reactivity of primary and secondary amines, enabling precise substitution patterns essential for the target compound.
  • Catalysts such as Rh/C and Pd/C are effective for hydrogenation steps, but reaction conditions must be optimized to avoid over-reduction or side reactions.
  • The use of aprotic solvents like THF and careful temperature control during deprotonation and alkylation steps is critical to achieve high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

Physicochemical Properties

PropertyValue
Boiling PointNot available
SolubilitySoluble in water
Lipophilicity (Log P)1.93
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

These properties suggest that the compound may exhibit favorable characteristics for drug-like behavior, including good solubility and permeability.

Pharmacological Activities

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine has been investigated for its potential pharmacological activities:

1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. The presence of the amino group may enhance interactions with biological targets involved in cancer pathways. Studies have shown that derivatives of piperidine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. It may act as a modulator of neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .

3. Antimicrobial Properties
Several studies have reported antimicrobial activities associated with piperidine derivatives. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with commercially available anilines or phenolic compounds.
  • Reactions : Key reactions include amination, alkylation of the piperidine ring, and methoxylation to introduce the methoxy group.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography to achieve desired purity levels.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of piperidine compounds similar to this compound and evaluated their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells, highlighting the potential of this class of compounds in cancer therapy .

Case Study 2: Neuroprotective Studies

Another study focused on assessing the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could significantly reduce markers of oxidative stress and improve cell viability in neuronal cultures exposed to harmful conditions .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(4-amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine with structurally analogous compounds:

Compound Name / CAS Core Structure Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Source
This compound (1089279-91-3) Piperidine 3,3-dimethyl, 4-amine, 4-amino-3-methoxy 249.35 Reference compound
1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine (1557100-24-9) Piperidine 3-isopropoxy instead of 3-methoxy 291.38 Larger alkoxy group increases steric hindrance
1-(6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile (12d) Isothiazolo[4,3-b]pyridine + piperidine 4-carbonitrile, isothiazolo-pyridine core ~350 (estimated) Heterocyclic core; polar cyano group
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride (1956325-27-1) Piperidine Trifluoromethylbenzyl, methyl 308.77 Fluorinated group enhances metabolic stability
4-(6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)thiomorpholine 1,1-dioxide (12f) Isothiazolo[4,3-b]pyridine + thiomorpholine Thiomorpholine dioxide ~380 (estimated) Sulfone-containing ring; altered solubility

Key Research Findings

Carbonitrile groups (12d) enhance polarity, favoring interactions with hydrophilic binding pockets .

Synthetic Challenges :

  • Lower yields in the target compound’s synthesis (26%) highlight the need for optimized deprotection protocols .

Pharmacophore Optimization :

  • Piperidine derivatives with trifluoromethyl groups (e.g., CAS 1956325-27-1) demonstrate improved pharmacokinetic profiles, suggesting avenues for structural refinement .

Biological Activity

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine (CAS Number: 1356963-13-7) is a synthetic compound with a complex chemical structure that includes an amino group, a methoxy group, and a piperidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C14H23N3OC_{14}H_{23}N_{3}O with a molecular weight of approximately 249.35 g/mol. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

PropertyValue
Molecular FormulaC14H23N3OC_{14}H_{23}N_{3}O
Molecular Weight249.35 g/mol
CAS Number1356963-13-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. This mechanism is critical in understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. The exact mechanisms underlying its antimicrobial effects are still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells. The compound's ability to promote cell death suggests a promising avenue for cancer therapy development.

Study on Anticancer Activity

A study focused on the anticancer properties of piperidine derivatives, including this compound, revealed that the compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The authors employed a three-component reaction strategy that resulted in compounds with improved binding affinity to cancer cell targets .

Antiviral Research

In addition to its antibacterial and anticancer activities, preliminary data suggest potential antiviral effects against dengue virus (DENV). The compound's interaction with host kinases has been highlighted as a mechanism for broad-spectrum antiviral activity .

Research Findings Summary

Recent literature emphasizes the diverse applications of this compound in drug development:

  • Antimicrobial : Effective against various pathogens.
  • Anticancer : Induces apoptosis in specific cancer cell lines.
  • Antiviral : Shows promise against DENV through host target interaction.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, which facilitates aryl-amine bond formation. For example, brominated intermediates (e.g., 6-bromoisothiazolo[4,3-b]pyridine derivatives) can undergo coupling with substituted amines under microwave-assisted or reflux conditions. Purification typically involves flash column chromatography using silica gel and eluents like dichloromethane/methanol gradients . Reaction yields range from 7% to 94%, depending on steric and electronic factors of substituents.

Q. How can NMR and HRMS be employed to validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.9 ppm for the methoxyphenyl and heterocyclic moieties), piperidine methyl groups (δ 1.4–1.7 ppm), and methoxy protons (δ ~3.8 ppm). Splitting patterns confirm substitution positions (e.g., doublets for para-substituted aromatic protons) .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 356.1545) confirms molecular formula (C₁₈H₂₁N₅OS) and distinguishes regioisomers .

Q. What chromatographic techniques ensure purity assessment?

Reverse-phase HPLC with acetonitrile/water gradients (e.g., Newcrom R1 column) is effective. Mobile phases may include phosphoric acid (0.1%) for improved peak resolution. MS-compatible methods replace phosphoric acid with formic acid .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine ring?

SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond angles, torsional strain, and puckering parameters. For 3,3-dimethylpiperidine derivatives, Cremer-Pople coordinates (e.g., amplitude q and phase angle φ) quantify nonplanar distortions. Discrepancies between calculated (DFT) and experimental (XRD) data may arise from crystal-packing forces or dynamic pseudorotation .

Q. What computational strategies predict electronic effects of the 4-amino-3-methoxyphenyl substituent?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic transitions, HOMO-LUMO gaps, and charge distribution. Methoxy groups increase electron density on the aryl ring, influencing reactivity in electrophilic substitution or hydrogen-bonding interactions. Conformational scans (e.g., dihedral angles between aryl and piperidine planes) assess steric effects of dimethyl groups .

Q. How to address contradictions in biological activity data for structurally similar compounds?

Inconsistent IC₅₀ values (e.g., for kinase inhibitors) may arise from assay conditions (ATP concentration, pH) or compound solubility. Dose-response curves should be validated with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). For GAK inhibitors, competitive binding studies with ATP analogs (e.g., ADP-Glo™) clarify inhibition mechanisms .

Q. What strategies mitigate discrepancies between spectroscopic and crystallographic data?

Dynamic NMR experiments (VT-NMR) can detect conformational exchange in solution, while XRD provides static solid-state geometries. For example, piperidine chair-to-boat transitions in solution may broaden NMR signals but are "frozen" in crystal lattices. Molecular dynamics simulations bridge these observations .

Methodological Tables

Technique Application Key Parameters References
Buchwald-Hartwig AminationCoupling of brominated cores with aminesPd(OAc)₂, XantPhos, 100°C, 12h
Reverse-Phase HPLCPurity assessment and isomer separationAcetonitrile/H₂O (70:30), 0.1% H₃PO₄, 1 mL/min
Cremer-Pople AnalysisQuantifying ring puckeringAmplitude (q), phase angle (φ)
Competitive Binding AssayKinase inhibition profilingADP-Glo™, IC₅₀ determination

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine
Reactant of Route 2
1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine

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